molecular formula C4H12IN B1380552 Butylamine Hydroiodide CAS No. 36945-08-1

Butylamine Hydroiodide

Cat. No.: B1380552
CAS No.: 36945-08-1
M. Wt: 201.05 g/mol
InChI Key: CALQKRVFTWDYDG-UHFFFAOYSA-N
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Description

Butylamine Hydroiodide is a useful research compound. Its molecular formula is C4H12IN and its molecular weight is 201.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

butan-1-amine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.HI/c1-2-3-4-5;/h2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALQKRVFTWDYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36945-08-1
Record name Butylamine Hydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Butylamine hydroiodide safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety, Synthesis, and Application in Perovskite Optoelectronics

Part 1: Executive Technical Summary

n-Butylammonium Iodide (BAI) (CAS: 36945-08-1) has transitioned from a generic organic salt to a critical "spacer cation" in the development of 2D Ruddlesden-Popper halide perovskites (


). In high-performance photovoltaics (PV), BAI serves a dual function: it acts as a bulky organic barrier that slices 3D perovskite frameworks into quantum-confined 2D layers, and it serves as a surface passivation agent that neutralizes trap states at grain boundaries.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric operational framework. It integrates physicochemical stability data with high-purity synthesis protocols, ensuring that the material handled in the lab maintains the optoelectronic grade required for solar cell fabrication.

Part 2: Physicochemical Profile & Stability[1][2][3]

The stability of BAI is binary: it is thermally robust up to its melting point but photochemically and hygroscopically fragile.

Table 1: Critical Physicochemical Data
PropertySpecificationTechnical Note
Chemical Formula

Structure:

CAS Number 36945-08-1 Distinct from n-butylamine (109-73-9)
Molecular Weight 201.05 g/mol High iodide mass fraction (~63%)
Appearance White crystalline powderYellowing indicates oxidation (

formation)
Melting Point 169–173 °CSharp endotherm indicates high purity
Solubility High: Alcohols, DMF, DMSOLow: Diethyl Ether, TolueneUse Ether/Toluene for antisolvent washing
Hygroscopicity Moderate to HighAbsorbs atmospheric moisture, catalyzing oxidation
The Degradation Mechanism (The "Yellowing" Effect)

Researchers often encounter BAI turning yellow. This is not thermal decomposition but photo-oxidation. In the presence of moisture (


) and oxygen (

), the iodide anion (

) is oxidized to elemental iodine (

), which is detrimental to PV performance as it acts as a recombination center.

DegradationPathway cluster_prevention Prevention Strategy BAI BAI (White Powder) (I- Anion) Intermediate Hydrolysis/Oxidation BAI->Intermediate Exposure Triggers Triggers: Moisture (H2O) + Oxygen (O2) + UV Light Triggers->Intermediate Product Degradation Products: I2 (Yellow/Brown Impurity) + Butylamine Intermediate->Product e- Transfer Argon Argon Storage Desiccant Desiccant

Figure 1: Photo-oxidative degradation pathway of alkylammonium iodides. Keeping the material "white" requires breaking the link between BAI and the Triggers.

Part 3: GHS Hazard Analysis & Toxicology

While less volatile than its parent amine (n-butylamine), BAI poses specific risks due to its ionic nature and hydrolysis potential.

Signal Word: WARNING

Hazard CategoryCodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritationHydrolysis on moist skin releases hydroiodic acid (HI) and butylamine.
Eye Irritation H319 Causes serious eye irritationIonic strength and acidity damage mucous membranes.
STOT - SE H335 May cause respiratory irritationInhalation of fine dust irritates the upper respiratory tract.

Toxicological Insight: Unlike lead halides (


), BAI is not a heavy metal toxin. However, it is an iodide donor . Chronic exposure to iodides can lead to "iodism" (skin rashes, runny nose, metallic taste). In a fire, it decomposes to release Nitrogen Oxides (

)
and Hydrogen Iodide (

)
gas, both of which are corrosive and toxic.
Part 4: Advanced Handling & Storage Protocol

To maintain "Perovskite Grade" purity ( >99.5%), standard shelf storage is insufficient.

1. The "Dry & Dark" Rule:

  • Storage: Must be stored in a desiccator or

    
    -filled glovebox.
    
  • Container: Amber glass vials with parafilm or Teflon-taped threads. Clear glass allows UV-triggered oxidation.

2. Handling Workflow:

  • Weighing: If possible, weigh inside a glovebox. If weighing in air, minimize exposure time to <5 minutes.

  • PPE: Nitrile gloves (double gloving recommended), safety glasses, and a lab coat. A particulate respirator (N95) is recommended if handling large quantities outside a fume hood.

Part 5: Experimental Protocol: High-Purity Synthesis

For researchers requiring absolute control over stoichiometry, synthesizing BAI in-house is often superior to commercial sources that may have aged.

Objective: Synthesize n-Butylammonium Iodide (BAI) from n-Butylamine and Hydroiodic Acid.

Reagents:

  • n-Butylamine (

    
    , CAS 109-73-9)[1]
    
  • Hydroiodic Acid (

    
     in water, unstabilized preferred)
    
  • Solvent: Ethanol (Absolute)

  • Wash Solvent: Diethyl Ether (Anhydrous)

Step-by-Step Methodology:

  • Reaction Setup:

    • Place a 250 mL round-bottom flask in an ice/water bath (0 °C) .

    • Add 10 mL of Ethanol and 100 mmol of n-Butylamine. Stir magnetically.[2]

    • Why: The reaction is highly exothermic. The ice bath prevents thermal degradation and solvent boiling.

  • Acid Addition:

    • Dropwise, add 100 mmol (plus 5% excess) of Hydroiodic Acid (HI) to the stirring amine solution.

    • Maintain temperature < 10 °C.[3]

    • Stir for 2 hours at 0 °C.

  • Solvent Removal:

    • Rotary evaporate the solution at 50 °C under vacuum until a white/yellowish precipitate forms.

    • Why 50 °C? High enough to remove water/ethanol, low enough to prevent oxidation.

  • Purification (The Critical Step):

    • The crude solid will likely be yellowish (iodine impurities).

    • Wash: Suspend the solid in copious Diethyl Ether. Sonicate if necessary.[4]

    • Filter: Vacuum filter using a Büchner funnel.

    • Repeat: Wash with ether until the filtrate runs clear and the solid is snow white .

    • Mechanism:[2][5][6][7][8] BAI is insoluble in ether; Iodine (

      
      ) and unreacted amine are soluble. This phase separation purifies the salt.
      
  • Recrystallization:

    • Dissolve the white solid in a minimum amount of boiling ethanol.

    • Slowly cool to room temperature, then refrigerate.

    • Collect crystals, wash with cold ether, and dry in a vacuum oven at 60 °C for 24 hours.

SynthesisWorkflow Start Start: n-Butylamine + Ethanol Reaction Add HI (57%) Dropwise (Ice Bath, 0°C) Start->Reaction Evap Rotary Evaporation (50°C, Vacuum) Reaction->Evap Wash Washing: Diethyl Ether (Removes I2 impurities) Evap->Wash Crude Solid Filter Vacuum Filtration Wash->Filter Recryst Recrystallization (Ethanol/Ether) Filter->Recryst White Solid Final Pure BAI Crystals (Store in N2) Recryst->Final

Figure 2: Synthesis and purification workflow for Perovskite-grade BAI.

Part 6: References
  • Kour, P., et al. (2018). Quaternary alkylammonium salt incorporated 2D/3D mixed halide perovskite with highly enhanced photoluminescence. APL Materials.[4] Retrieved from [Link]

  • Palmer, J. R., et al. (2024).[9] Manipulating Alkylammonium Additive Reactivity for Durable High-Quality Perovskite Films. New Journal of Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Butylamine hydroiodide in the synthesis of 2D perovskite materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Butylamine Hydroiodide (BAI) in 2D Perovskite Synthesis

Part 1: Executive Summary & Material Profile

The Pivot to Stability: While 3D perovskites (e.g., MAPbI


) offer high efficiency, they suffer from rapid degradation under moisture and heat. This compound (BAI) is the critical "spacer" cation used to slice the 3D lattice into 2D Ruddlesden-Popper (RP) phases.[1] This structural engineering introduces quantum confinement and hydrophobicity, significantly extending device lifetime.

Material Technical Profile:

PropertySpecificationNotes
Chemical Name n-Butylammonium Iodide (n-BAI)Do not confuse with Tetrabutylammonium iodide (TBAI).[1][2]
CAS Number 36945-08-1Primary identifier for the mono-ammonium salt.[1][3]
Formula C

H

IN
C

H

NH

I
Molar Mass 201.05 g/mol Critical for stoichiometric calculations.[1]
Melting Point ~173 °CHigh purity salts show sharp melting transitions.[1]
Solubility High: DMF, DMSO, AlcoholsLow: Chlorobenzene, Toluene (Antisolvents).
Function Lattice Spacer / PassivatorCuts 3D octahedra into

slabs.[1]

Part 2: Mechanistic Foundation (The "n" Value)

The synthesis of 2D perovskites is a game of stoichiometry. BAI acts as a "molecular scissor."[1] By adjusting the molar ratio of BAI to the small cation (Methylammonium - MA, or Formamidinium - FA), you control the number of inorganic octahedral layers (


) sandwiched between the organic BAI barriers.[1]
  • Low

    
     (n=1):  Pure 2D. High stability, large bandgap, poor charge transport.
    
  • High

    
     (n>5):  Quasi-2D. Lower stability, smaller bandgap, excellent transport.
    
  • Target: Usually

    
     or 
    
    
    
    for the optimal trade-off between stability and efficiency.

Figure 1: Structural Evolution and Stoichiometry Logic

RP_Phase_Mechanism Precursors Precursor Solution (PbI2 + MAI + BAI) Stoich_Control Stoichiometry Control (Determines 'n' value) Precursors->Stoich_Control Dissolution n_1 n=1 Phase (BA)2PbI4 Pure 2D / Insulating Stoich_Control->n_1 High BAI Ratio (2:1 BAI:Pb) n_4 n=4 Phase (BA)2(MA)3Pb4I13 Quasi-2D / Conductive Stoich_Control->n_4 Optimized Ratio (2:3:4 BAI:MA:Pb) n_inf n=∞ Phase MAPbI3 3D / Unstable Stoich_Control->n_inf No BAI (0:1:1) Mechanism Mechanism: BAI bulky alkyl chains block 3D growth, forcing sheet formation. n_4->Mechanism

Caption: Stoichiometric control of BAI dictates the dimensionality (n-value) of the resulting perovskite lattice.

Part 3: Experimental Protocols

Protocol A: Synthesis of High-Purity BAI Salt

Context: Commercial BAI often contains impurities that act as recombination centers.[1] For high-performance devices, in-house synthesis or recrystallization is recommended.[1]

Reagents:

  • n-Butylamine (99.5%)[1]

  • Hydroiodic acid (HI) (57 wt% in water, unstabilized if possible)[1]

  • Ethanol (Anhydrous)[1]

  • Diethyl Ether[1]

Workflow:

  • Setup: Place a round-bottom flask containing 100 mL ethanol in an ice bath (0°C). Stirring is mandatory.[1]

  • Addition: Add n-Butylamine (0.1 mol).

  • Reaction: Dropwise add HI (0.1 mol + 10% excess) to the cooled amine solution. Caution: Exothermic reaction.

  • Stirring: Maintain stirring at 0°C for 2 hours.

  • Evaporation: Use a rotary evaporator (60°C) to remove solvents until a white/yellowish precipitate forms.[1]

  • Purification (Crucial Step):

    • Dissolve the raw solid in a minimum amount of hot ethanol.[1]

    • Slowly cool to room temperature, then add cold diethyl ether to crash out the crystals.

    • Filter and wash the white precipitate 3x with diethyl ether.[1]

  • Drying: Vacuum oven at 60°C for 12 hours.

    • Validation: Product must be a snow-white powder.[1] Any yellowing indicates free iodine (degradation).[1]

Protocol B: Fabrication of n=4 Ruddlesden-Popper Films

Context: This protocol targets the


 phase, known for high solar cell efficiency.[1]

Reagents:

  • Synthesized BAI[1][4][5]

  • Methylammonium Iodide (MAI)[1][3]

  • Lead Iodide (PbI

    
    )[1][6][7][8][9][10]
    
  • Solvent: DMF:DMSO (4:1 v/v)[1]

Stoichiometry Calculation (The "2 : n-1 : n" Rule): For


:
  • BAI: 2 molar parts[1]

  • MAI: 3 molar parts

  • PbI

    
    : 4 molar parts[1]
    

Step-by-Step Workflow:

  • Precursor Prep:

    • Dissolve BAI (0.2 mmol), MAI (0.3 mmol), and PbI

      
       (0.4 mmol) in 1 mL of DMF:DMSO (4:1).
      
    • Stir at 60°C for 2 hours. Solution should be clear yellow.[1] Filter (0.45 µm PTFE).[1]

  • Substrate Prep:

    • Use UV-Ozone treated ITO/Glass substrates.[1]

  • Hot Casting (Orientation Control):

    • Pre-heat the substrate to 100°C (Hot casting promotes vertical orientation of the 2D sheets, essential for charge flow).

  • Deposition:

    • Quickly transfer substrate to spin coater.[1]

    • Dispense 50 µL of hot precursor solution.

    • Spin at 4000 rpm for 20 seconds.

  • Annealing:

    • Immediately anneal at 100°C for 10 minutes.

    • Observation: Film turns from pale yellow to dark brown/black.[1]

Figure 2: Fabrication & Orientation Workflow

Fabrication_Flow Mix 1. Stoichiometric Mixing (2 BAI : 3 MAI : 4 PbI2) Heat_Sub 2. Pre-heat Substrate (100°C - Hot Casting) Mix->Heat_Sub Spin 3. Spin Coating (4000 rpm) Heat_Sub->Spin Immediate Transfer Anneal 4. Annealing (100°C, 10 min) Spin->Anneal Result_Vert Result: Vertical Orientation (Charge Transport Enabled) Anneal->Result_Vert If Hot Cast Result_Rand Result: Random Orientation (Insulating) Anneal->Result_Rand If Cold Cast

Part 4: Characterization & Validation

To ensure your protocol worked, you must validate the phase purity and orientation.

MethodExpected Signal (Validation)Interpretation
XRD (Low Angle) Peaks at

(e.g., 5.8°, 11.6°)
Confirms formation of 2D superlattice.[1] Equidistant peaks indicate high phase purity.[1]
PL Spectroscopy Multiple emission peaks or blue-shifted peakIndicates mixed quantum wells.[1] A dominant peak suggests a narrow phase distribution (desired).[1]
Contact Angle > 70° (Water)Confirms BAI is present at the surface (hydrophobic protection).[1]
Stability Test No color change after 100h in 50% RHValidates the moisture barrier function of the butyl chains.[1]

Part 5: References

  • Cao, D. H., Stoumpos, C. C., Farha, O. K., Hupp, J. T., & Kanatzidis, M. G. (2015). 2D Homologous Perovskites as Light-Absorbing Materials for Solar Cell Applications. Journal of the American Chemical Society.[1] Link[1]

    • Core Reference: Establishes the synthesis and properties of the

      
       series.
      
  • Tsai, H., Nie, W., Blancon, J. C., et al. (2016). High-efficiency two-dimensional Ruddlesden–Popper perovskite solar cells.[1] Nature.[1] Link[1]

    • Core Reference: The seminal paper on "Hot Casting" to achieve vertical orientation.[1]

  • Quan, L. N., Yuan, M., Comin, R., et al. (2016). Ligand-stabilized reduced-dimensionality perovskites.[1] Journal of the American Chemical Society.[1] Link[1]

    • Core Reference: Discusses the quantum confinement effects of BAI.

  • Rolston, N., et al. (2018). Effect of Cation Composition on the Mechanical Stability of Perovskite Solar Cells.[5] Advanced Energy Materials. Link[1]

    • Core Reference: Validates the mechanical and moisture stability improvements using BAI.

Sources

Application Note: Butylamine Hydroiodide (BAI) for Stabilizing Perovskite Solar Cells

[1][2][3][4][5]

Part 1: Executive Summary & Strategic Rationale

The commercial viability of Perovskite Solar Cells (PSCs) is currently bottlenecked by the intrinsic instability of 3D perovskites (e.g.,


Butylamine Hydroiodide (BAI)

Unlike small cations (MA/FA), the bulky butylammonium cation (

2D Ruddlesden-Popper (RP) phases1

Why BAI?

  • Thermodynamic Stability: The hydrophobic alkyl chains of BAI form a moisture-repellent barrier.[1]

  • Defect Passivation: The ammonium headgroup (

    
    ) fills A-site vacancies and hydrogen bonds with under-coordinated iodine (
    
    
    ), suppressing non-radiative recombination.[1]
  • Versatility: Applicable as both a precursor additive (2D/3D bulk engineering) and a post-treatment agent (surface passivation).[1]

Part 2: Mechanism of Action

To deploy BAI effectively, one must understand the interface chemistry. When BAI is applied to a 3D perovskite surface, a dimensional gradation occurs.[1]

The Chemical Interaction
  • Anchoring: The

    
     terminal of BAI anchors into the inorganic 
    
    
    octahedra vacancies.[1]
  • Blocking: The butyl tail (

    
    ) extends outward, creating a low-surface-energy layer that repels water molecules.[1]
    
  • Electronic Tunneling: While 2D perovskites are insulating, an ultra-thin layer (<5 nm) allows charge tunneling while blocking ion migration.[1]

Visualization: Defect Passivation & Moisture Blocking

BAI_MechanismMoistureMoisture (H2O)BAI_LayerBAI Hydrophobic Barrier(C4H9 Tails)Moisture->BAI_LayerBlockedInterfaceInterface Bonding(-NH3+ ... I-)BAI_Layer->InterfaceSelf-AssemblyDefectsSurface Defects(Iodine Vacancies)Interface->DefectsPassivatesPerovskite3D Perovskite Bulk(FAPbI3)Interface->PerovskiteAnchors to LatticeDefects->PerovskiteTraps Carriers (If untreated)

Figure 1: Mechanism of BAI passivation.[1] The hydrophobic tail blocks moisture, while the ammonium head neutralizes surface traps.

Part 3: Material Specifications & Preparation[5]

For high-efficiency devices (>22% PCE), "technical grade" reagents are insufficient.[1] Impurities in BAI (e.g., free amines or water) will accelerate degradation.[1]

Reagent Specifications:

  • Compound: n-Butylammonium Iodide (n-BAI)[2][3][1]

  • CAS: 36945-08-1[2][1][4]

  • Purity:

    
     99.5% (Recrystallized)[1]
    
  • Water Content: < 50 ppm (Karl Fischer titration)[1]

  • Storage: Desiccator or Glovebox (

    
     atmosphere), protected from light.
    

Solvent System:

  • Primary Solvent: Anhydrous Isopropanol (IPA) or 2-Butanol.[1]

  • Rationale: Orthogonal solvents.[1] They dissolve BAI but do not re-dissolve the underlying perovskite layer during spin coating.[1]

Part 4: Experimental Protocols

Protocol A: Surface Passivation (Post-Treatment)

This is the industry-standard method for maximizing

Prerequisites:

  • Fabricated 3D Perovskite film (e.g.,

    
    ) on substrate.[1]
    
  • Environment:

    
     Glovebox (
    
    
    ppm,
    
    
    ppm).

Step-by-Step Workflow:

  • Solution Preparation:

    • Dissolve BAI in Anhydrous IPA to a concentration of 1.0 – 2.0 mg/mL .

    • Note: Concentrations >5 mg/mL will form a thick insulating 2D layer, increasing series resistance (

      
      ) and lowering Fill Factor (FF).[1]
      
    • Vortex for 5 minutes until fully dissolved. Filter through a 0.22 µm PTFE filter.[1]

  • Dynamic Spin Coating:

    • Place the perovskite substrate on the spinner.

    • Set speed to 4000 - 6000 rpm (Acceleration: 2000 rpm/s).

    • Start spinning.[1][5] Once full speed is reached (approx. 2 seconds in), dispense 50-70 µL of the BAI solution onto the center of the spinning substrate.

    • Spin for total 20-30 seconds.

    • Causality: Dynamic dispensing ensures uniform coverage and rapid solvent evaporation, preventing the IPA from damaging the 3D grains.

  • Thermal Annealing (Critical):

    • Transfer immediately to a hotplate at 100°C for 5-10 minutes .

    • Mechanism:[3][1][5][6][7][8] Heat drives the reaction between BAI and excess

      
       on the surface to form the 2D (
      
      
      ) capping layer.
Protocol B: 2D/3D Heterojunction Engineering (Precursor Additive)

Used to increase bulk stability and grain size.

  • Stoichiometry Calculation:

    • Target composition:

      
      .[1]
      
    • For quasi-2D devices, target

      
       to 
      
      
      .[1]
  • Mixing:

    • Add BAI powder directly to the main perovskite precursor solution (DMF/DMSO solvent).[1]

    • Typical molar ratio: 3-5 mol% relative to Lead (Pb).[1]

  • Deposition:

    • Spin coat using standard anti-solvent quenching methods.[1] The BAI will naturally segregate to grain boundaries during crystallization, passivating them.

Part 5: Characterization & Validation[5]

To verify the successful integration of BAI, perform the following quality checks:

TechniqueExpected Observation (BAI Treated)Physical Interpretation
Contact Angle Increase from ~40° to >80°Hydrophobic alkyl tails are oriented outward.[1]
XRD New low-angle peaks (

)
Formation of 2D RP phase (

or

).[1]
PL Lifetime Increased

(e.g., >1 µs)
Reduction of non-radiative recombination centers.[1]
J-V Curves Reduced HysteresisSuppression of ion migration at the interface.[1]
Performance Data Summary

Typical results comparing Control vs. BAI-Passivated devices (based on

MetricControl DeviceBAI-PassivatedImprovement Factor
PCE (%) 19.8 ± 0.522.1 ± 0.4 +11.6%

(V)
1.081.16 Reduced voltage deficit
Stability (T80) 400 hours>1000 hours Moisture blocking

Part 6: Fabrication Workflow Diagram

Fabrication_WorkflowSubstrate1. Substrate Prep(ITO/Glass)Deposition2. Perovskite Deposition(Spin Coat + Anti-solvent)Substrate->DepositionAnneal_13. Annealing(100°C, 30 min)Deposition->Anneal_1BAI_Treat4. BAI Passivation(Dynamic Spin: 2mg/mL IPA)Anneal_1->BAI_TreatCool to RTAnneal_25. Activation Anneal(100°C, 5 min)BAI_Treat->Anneal_2Reaction PhaseHTM6. HTM/Metal Deposition(Spiro-OMeTAD / Au)Anneal_2->HTM

Part 7: Troubleshooting Guide

  • Issue: Low Fill Factor (FF)

    • Cause: BAI concentration too high (>5 mg/mL), creating a thick insulating barrier.[1]

    • Fix: Dilute solution to 1 mg/mL or increase spin speed.

  • Issue: White Haze on Film

    • Cause: Excess BAI precipitation or humidity exposure during spin coating.[1]

    • Fix: Ensure anhydrous IPA is used; check glovebox humidity (<5% RH).[1]

  • Issue: No Stability Improvement

    • Cause: Incomplete annealing of the passivation layer.[1]

    • Fix: Ensure the hotplate is calibrated to exactly 100°C; the reaction to form the 2D shell is thermally activated.

References

  • Jiang, Q., et al. (2019).[1][9] Surface passivation of perovskite film for efficient solar cells. Nature Photonics, 13, 460–466.[1][9] [Link][1]

  • Wang, Z., et al. (2017).[1][9][10] Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium-formamidinium lead halide perovskites.[1][10] Nature Energy, 2, 17135.[1][9] [Link]

  • Yoo, J.J., et al. (2020).[1] Efficient perovskite solar cells via improved carrier management.[1][5][11][10] Nature, 590, 587–593.[1] [Link]

  • Zhang, H., et al. (2021).[1] Comparison of surface-passivation ability of the BAI salt and its induced 2D perovskite for high-performance inverted perovskite solar cells. RSC Advances, 11, 23533.[1] [Link]

  • Alharbi, E.A., et al. (2019).[1][7] Atomic-level passivation mechanism of ammonium salts enabling highly efficient perovskite solar cells.[1][7] Nature Communications, 10, 3008.[1][7] [Link][1]

Experimental setup for butylamine hydroiodide synthesis in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of n-Butylammonium Iodide (BAI)

Executive Summary & Scientific Rationale

n-Butylammonium Iodide (BAI) has emerged as a critical organic cation in the stabilization of halide perovskite solar cells (PSCs) and as a building block in pharmaceutical synthesis. In PSCs, BAI is employed to form 2D Ruddlesden–Popper phases (


), which passivate grain boundaries and significantly enhance moisture stability [1, 2].

The Challenge: The primary failure mode in BAI synthesis is the oxidation of iodide (


) to iodine (

), resulting in a yellow/brown product that degrades device performance. This protocol is designed to minimize oxidation vectors (heat, light, oxygen) and maximize crystallinity through a self-validating purification workflow.

Safety Protocol (Critical Pre-requisites)

Hazard Profile:

  • Hydroiodic Acid (HI): Highly corrosive and causes severe skin burns. Inhalation of vapors is toxic.

  • n-Butylamine: Flammable liquid (Flash point: -12°C) and toxic by inhalation/skin contact.

  • Exothermic Reaction: The acid-base neutralization is highly exothermic. Failure to control temperature can lead to runaway boiling and iodine formation.

Mandatory PPE: Fume hood (high flow), butyl rubber gloves (for HI), face shield, and lab coat.

Experimental Setup & Reagents

Reagent Specifications:

ComponentGradeRoleCritical Specification
n-Butylamine

99.5%
Precursor (Base)Free of secondary amines to prevent side-products.
Hydroiodic Acid (HI) 57 wt. % in

Precursor (Acid)Stabilized (often with


) to prevent

formation.
Ethanol (EtOH) Absolute, AnhydrousReaction SolventLow water content aids crystallization.
Diethyl Ether ACS Reagent, AnhydrousAnti-solventMust be peroxide-free; used to precipitate the salt.

Apparatus Configuration:

  • Reaction Vessel: 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.

  • Temperature Control: Ice/Water bath (

    
    ).
    
  • Addition: Pressure-equalizing addition funnel (preferred) or glass syringe.

  • Isolation: Rotary Evaporator (Rotavap) with a cold trap.

  • Drying: Vacuum oven capable of

    
     mbar at 
    
    
    
    .

Step-by-Step Synthesis Protocol

Phase 1: Controlled Neutralization

Objective: Protonate the amine while suppressing the oxidation of iodide.

  • Preparation: Charge the 250 mL RBF with 10.0 mL of Ethanol and 5.0 mL (approx. 50 mmol) of n-Butylamine. Place the flask in an ice bath and stir vigorously for 10 minutes to equilibrate to

    
    .
    
    • Note: Pre-chilling the amine solution acts as a thermal buffer.

  • Acid Addition: Slowly add 10.0 mL (approx. 75 mmol, 1.5 equiv) of 57% HI dropwise over 20–30 minutes.

    • Mechanistic Insight: We use a slight excess of HI to ensure complete protonation of the amine. The excess HI and water are easier to remove via lyophilization/evaporation than unreacted amine.

    • Visual Check: The solution should remain clear or turn very pale yellow. A dark brown color indicates rapid oxidation (reaction too hot).

  • Reaction: Once addition is complete, allow the mixture to stir at

    
     for another 30 minutes, then remove the ice bath and stir at room temperature for 2 hours.
    
Phase 2: Solvent Removal & Crude Isolation
  • Transfer the solution to a Rotary Evaporator.

  • Evaporation Parameters: Bath temperature:

    
    ; Vacuum: ramp down to 50 mbar.
    
  • Result: A viscous yellow/orange oil or solid residue will form. This "oiling out" is normal due to residual water from the hydroiodic acid.

Phase 3: Purification (Recrystallization)

Objective: Remove iodine impurities and residual water to obtain white crystals.

  • Dissolution: Add the minimum amount of hot Ethanol (

    
    ) required to just dissolve the crude residue.
    
  • Precipitation (The Anti-Solvent Crash):

    • Remove from heat. While stirring, slowly pour the ethanolic solution into a beaker containing 200 mL of cold Diethyl Ether .

    • Why this works: BAI is insoluble in ether. The rapid change in polarity forces the salt to crash out as a white precipitate, while iodine impurities (

      
      ) and water remain dissolved in the ether/ethanol supernatant.
      
  • Filtration: Vacuum filter the precipitate using a Buchner funnel.

  • Washing: Wash the filter cake

    
     with fresh Diethyl Ether.
    
    • Quality Check: The filtrate (wash liquid) may be yellow (iodine), but the solid on the filter must be white. If the solid is yellow, repeat the recrystallization.

Phase 4: Drying
  • Transfer the white solid to a vacuum oven.

  • Dry at

    
      under vacuum (
    
    
    
    MPa) for 12–24 hours.
    • Caution: Do not exceed

      
       to avoid thermal decomposition or sublimation.
      

Process Visualization

Workflow Logic (DOT Diagram)

BAI_Synthesis Start Start: Reagent Prep Reaction Reaction (0°C) n-Butylamine + HI -> BAI Start->Reaction Dropwise Addition Evap Rotary Evaporation Remove Water/EtOH Reaction->Evap 2h Stirring Crude Crude Product (Yellow Oil/Solid) Evap->Crude Recryst Recrystallization Solvent: EtOH | Anti-solvent: Et2O Crude->Recryst Dissolve in min. hot EtOH Filter Filtration & Washing Remove I2 impurities Recryst->Filter Precipitate in Ether Filter->Recryst If solid is yellow Dry Vacuum Drying 60°C, 12h Filter->Dry White Solid Final Final Product White Crystals Dry->Final

Figure 1: Step-by-step workflow for the synthesis and purification of n-Butylammonium Iodide.

Characterization & Validation

To ensure the material is "Device Grade" (suitable for solar cells) or "Pharma Grade," it must pass the following checks:

TestMethodExpected ResultFailure Indicator
Appearance VisualWhite, lustrous flakes/powderYellow/Brown (Iodine contamination)
Melting Point DSC / Capillary170 – 173°C [3, 4]

(Wet or Impure)
Solubility 100 mg in 1 mL

Clear, colorless solutionTurbid (organic impurities) or Yellow (Iodine)
Structure

NMR (

)

0.9 (t, 3H), 1.3 (m, 2H), 1.6 (m, 2H), 2.9 (t, 2H)
Extra peaks (Residual solvent)
Self-Validating Check: The "Ether Test"

Take a small sample of your final dried product and suspend it in diethyl ether. The ether should remain perfectly clear (colorless). If the ether turns yellow, your product still contains free iodine and requires another recrystallization.

Troubleshooting Guide

  • Problem: Product is an oil that won't crystallize.

    • Cause: Too much residual water from the HI reagent.

    • Solution: Re-dissolve in absolute ethanol and evaporate again to azeotrope off the water. Ensure the ether used for precipitation is anhydrous.

  • Problem: Low Yield.

    • Cause: Product lost in the mother liquor during filtration.

    • Solution: Cool the ethanol solution to

      
       before adding the ether anti-solvent to maximize precipitation.
      
  • Problem: Persistent Yellow Color.

    • Cause: Oxidation of iodide by light or heat.

    • Solution: Perform the recrystallization with a small amount of hypophosphorous acid (stabilizer) or wash the solid with a dilute solution of sodium thiosulfate (though this introduces sodium, which is bad for electronics; preferred method is simply multiple ether washes).

References

  • Cao, D. H., Stoumpos, C. C., Farha, O. K., Hupp, J. T., & Kanatzidis, M. G. (2015). 2D Homologous Perovskites as Light-Absorbing Materials for Solar Cell Applications. Journal of the American Chemical Society, 137(24), 7843–7850. Link

  • Wang, F., Geng, W., Zhou, Y., Fang, H. H., Tong, C. J., Loi, M. A., ... & Liu, S. (2016). Phenylalkylamine Passivation of Organolead Halide Perovskites Enabling High-Efficiency and Air-Stable Photovoltaic Cells. Advanced Materials, 28(45), 9986-9992. Link

  • TCI Chemicals. (n.d.). Product Specification: Butylamine Hydroiodide.[1][2] Retrieved October 26, 2023. Link

  • Sigma-Aldrich. (n.d.). n-Butylammonium iodide 98%.[3] Retrieved October 26, 2023. Link

Sources

Techniques for growing large-area films with butylamine hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Fabrication of Vertically Oriented 2D Perovskite Films using Butylamine Hydroiodide (BAI)

Executive Summary

This compound (n-butylammonium iodide, BAI) is a critical organic spacer cation used to stabilize halide perovskites by forming two-dimensional (2D) Ruddlesden-Popper (RP) phases (


). While BAI confers superior environmental stability compared to 3D perovskites, its electrically insulating nature creates a barrier to charge transport if the crystal sheets orient horizontally (parallel to the substrate).

Part 1: Precursor Engineering & Solution Chemistry

To grow high-quality films, the purity of BAI and the stoichiometry of the precursor solution are non-negotiable. Impurities in BAI (often excess iodine or unreacted amine) act as recombination centers.

Reagent Quality & Synthesis (Pharma-Grade Rigor)
  • Synthesis: React n-butylamine with hydroiodic acid (HI, 57% w/w) in ethanol at 0°C under

    
     flow. Stir for 2 hours.
    
  • Purification (Critical Step): Evaporate solvent to obtain a crude solid. Wash the precipitate repeatedly with diethyl ether until the wash turns colorless. Recrystallize from ethanol/diethyl ether.

  • Validation: The final BAI powder must be white/crystalline. A yellow tint indicates free iodine (

    
    ), which will degrade device 
    
    
    
    .
Precursor Solution Formulation (Targeting n=4)

For a target composition of


 (n=4), strict stoichiometric control is required.
  • Solvent System: Use Dimethylformamide (DMF) or a DMF:DMSO (9:1) mix.

    • Note: Avoid high DMSO ratios for blade coating; its high boiling point retards the rapid supersaturation needed for vertical orientation.

  • Molarity: 0.8 M to 1.0 M (based on

    
    ).
    
  • Recipe:

    • 
      : 4 molar equivalents
      
    • MAI (Methylammonium Iodide): 3 molar equivalents

    • BAI: 2 molar equivalents

  • Dissolution: Stir at 60°C for 2 hours. Filter through a 0.45 µm PTFE filter.

Part 2: Protocol A - Hot-Casting Blade Coating (Large Area)

This protocol utilizes a thermal gradient to decouple nucleation from crystal growth. By heating the substrate, solvent evaporation is accelerated at the meniscus, creating a supersaturation front that drives crystal growth downward from the air-liquid interface, enforcing vertical alignment.

Experimental Setup & Parameters
ParameterValueRationale
Substrate Temp 110°C - 150°C Critical driver for vertical orientation. Cold casting leads to random/horizontal orientation.
Blade Speed 10 - 25 mm/s Determines the wet film thickness (Landau-Levich regime).
Blade Gap 100 - 150 µm Ensures a stable meniscus.
Relative Humidity < 30%BAI is hydrophobic, but high humidity during nucleation induces pinholes.
Step-by-Step Methodology
  • Substrate Activation: UV-Ozone treat ITO/glass substrates for 15 mins to improve wettability.

  • Thermal Equilibration: Place the substrate on the blade coater's hot plate set to 130°C . Allow 30 seconds for the glass to reach thermal equilibrium.

  • Deposition:

    • Dispense 15-20 µL of precursor solution (per

      
      ) along the leading edge of the blade.
      
    • Immediately swipe the blade at the defined speed (e.g., 15 mm/s).

  • In-Situ Crystallization:

    • Observation: As the blade passes, the solvent flashes off almost instantly. You should observe the film transition from yellow (liquid) to dark brown/black (solid) within < 2 seconds.

    • Checkpoint: If the film remains wet or yellow for > 5 seconds, the temperature is too low or the blade speed is too fast.

  • Annealing: Transfer immediately to a separate hot plate at 100°C for 10 minutes to remove residual solvent and relax lattice strain.

Mechanism Visualization (Graphviz)

HotCastingMechanism cluster_process Hot-Casting Workflow Precursor Precursor Solution (BAI + MAI + PbI2) Meniscus Meniscus Formation (Solvent Flash-Off) Precursor->Meniscus Dispense HotSubstrate Substrate @ 130°C HotSubstrate->Meniscus Thermal Energy Nucleation Air-Liquid Interface Nucleation Meniscus->Nucleation Rapid Supersaturation Growth Downward Vertical Crystal Growth Nucleation->Growth Templating Film Vertically Oriented 2D Film Growth->Film

Figure 1: The thermodynamic workflow of hot-casting. The thermal energy forces nucleation at the top surface, driving crystals to grow downward, perpendicular to the substrate.

Part 3: Protocol B - Surface Passivation of 3D Films

For researchers not growing pure 2D films but aiming to enhance standard 3D perovskites (e.g.,


 or CsFAMA), BAI is an excellent surface passivator. It heals surface iodine vacancies and forms a thin 2D capping layer that blocks moisture.
Solution Preparation
  • Concentration: Low concentration is vital to avoid forming a thick insulating layer. Target 1–5 mg/mL .

  • Solvent: Isopropanol (IPA) or Chloroform . These are orthogonal solvents that will not dissolve the underlying 3D perovskite layer.

Dynamic Coating Protocol
  • Base Layer: Fabricate the 3D perovskite film using standard protocols.

  • Dynamic Dispense:

    • Spin coating: Spin the 3D film at 4000 rpm.

    • While spinning, dispense the BAI/IPA solution onto the center.

    • Blade Coating adaptation: Use a very fast blade speed (>40 mm/s) with the substrate at room temperature to deposit a thin supernatant layer.

  • Annealing (Optional but Recommended): Anneal at 100°C for 5 minutes.

    • Mechanism:[1][2] This thermal energy helps the

      
       cations penetrate slightly into the lattice, converting surface defects into a stable 2D shell (
      
      
      
      ).

Part 4: Characterization & Self-Validation Systems

How do you verify the success of these protocols without sending every sample to a synchrotron?

Validation MethodExpected Result (Pass)Failure Mode (Fail)
Visual Inspection Mirror-like, dark brown/black surface.Milky/hazy film (Phase segregation or hydration).
XRD (Low Angle) Distinct, evenly spaced peaks at low angles (

) corresponding to (00k) planes.
Missing low-angle peaks = No 2D phase formation.
GIWAXS (Advanced) Discrete Bragg Spots along the

axis (indicates vertical orientation).
Debye-Scherrer Rings (indicates random orientation).
Contact Angle Water contact angle > 80° (Hydrophobic surface).Contact angle < 50° (Poor BAI coverage).
Photoluminescence Sharp emission peak; blue-shifted compared to 3D bulk.Broad, multi-peak emission (mixed phases/disorder).
Logic of Vertical Orientation (Graphviz)

OrientationLogic cluster_c Charge Transport Logic Structure BAI Spacer Layers (Insulating Barrier) Orientation Orientation State Horizontal (Random) Vertical (Hot Cast) Structure->Orientation Path_H Path_H Orientation:h->Path_H Path_V Path_V Orientation:v->Path_V Result_H Low Jsc, Low FF Path_H->Result_H Result_V High Jsc, High FF Path_V->Result_V

References

  • Tsai, H., et al. (2016). "High-efficiency two-dimensional Ruddlesden–Popper perovskite solar cells." Nature, 536(7616), 312-316. Link(The foundational paper on hot-casting for vertical orientation).

  • Blancon, J. C., et al. (2017). "Scaling law for excitons in 2D perovskite quantum wells." Nature Communications, 8, 2254. Link(Explains the physics of the n-values and quantum confinement).

  • Chen, A. Z., et al. (2018). "Origin of vertical orientation in two-dimensional metal halide perovskites and its effect on photovoltaic performance." Nature Communications, 9, 1336. Link(Mechanistic deep-dive into the nucleation dynamics).

  • Deng, Y., et al. (2019). "Blade-Coated, High-Performance, Large-Area Perovskite Solar Cells." ACS Energy Letters, 4(8), 1949–1960. Link(Specifics on blade coating parameters).

  • Jiang, Q., et al. (2019). "Surface passivation of perovskite film for efficient solar cells." Nature Photonics, 13, 460–466.[3] Link(Protocol for using organic salts like BAI for surface passivation).

Sources

Troubleshooting & Optimization

Troubleshooting poor solubility of butylamine hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Butylamine Hydroiodide (also known as n-Butylammonium Iodide or BAI). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to the solubility of this compound. As an ionic salt derived from a primary amine, its behavior in solution is governed by fundamental principles of polarity, pH, and purity. This guide provides not only procedural steps but also the underlying chemical logic to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound failing to dissolve in a non-polar organic solvent like hexane, toluene, or dichloromethane?

Root Cause Analysis:

This is an expected outcome based on the chemical principle of "like dissolves like." this compound (C₄H₉NH₃⁺I⁻) is an ammonium salt. The strong ionic bond between the butylammonium cation and the iodide anion makes it a highly polar, salt-like compound. Non-polar solvents, such as hexane and toluene, are composed of molecules with very low polarity and lack the ability to form strong interactions with ions. Consequently, they cannot overcome the lattice energy of the ionic salt, leading to poor solubility.

While butylamine (the free base) is readily soluble in organic solvents, its salt form is not.[1]

Troubleshooting Protocol:

  • Solvent Selection: Switch to a polar aprotic or polar protic solvent. These solvents have a higher dielectric constant and can effectively solvate the ions, promoting dissolution.

  • Co-Solvent System: If your experimental conditions require a less polar medium, consider using a co-solvent system. Start by dissolving the this compound in a minimal amount of a compatible polar solvent (like DMF or DMSO) before introducing it into the non-polar solvent. This may result in a fine dispersion or a more stable solution, depending on the final ratio.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassExamplesExpected Solubility of this compoundRationale
Polar Protic Water, Methanol, EthanolHighExcellent ion solvation via hydrogen bonding and dipole-dipole interactions.
Polar Aprotic DMF, DMSO, AcetonitrileModerate to HighHigh dielectric constant allows for effective solvation of ions.
Non-Polar Hexane, Toluene, Diethyl EtherVery Low / InsolubleLacks polarity to overcome the ionic lattice energy of the salt.
Halogenated Dichloromethane (DCM), ChloroformLowWhile slightly polar, generally insufficient for dissolving significant quantities of amine salts.
Q2: My this compound is listed as "soluble in water," but it's dissolving very slowly or not at all. What is causing this?

Root Cause Analysis:

While this compound is indeed soluble in water, several factors can impede its dissolution.[2] This issue often points to problems with concentration, temperature, solution pH, or the purity of the compound itself. As an amine salt, its solubility is intrinsically linked to the equilibrium between its ionic and neutral forms.[3][4]

Troubleshooting Workflow:

If you are encountering this issue, follow this systematic approach to identify and resolve the problem.

G cluster_0 Troubleshooting Workflow for Poor Aqueous Solubility A Start: Poor Solubility Observed B Step 1: Verify Concentration Is it below saturation limit? A->B C Step 2: Apply Gentle Heat Warm to 40-50°C with stirring. B->C Yes G Issue: Potential Supersaturation Action: Add more solvent. B->G No D Step 3: Check Solution pH Is the pH neutral or slightly acidic? C->D Still Undissolved F Success: Compound Dissolved C->F Dissolved E Step 4: Assess Compound Purity Is the solid white and crystalline? D->E Yes H Issue: pH is Basic (>8) Action: Adjust to pH ~6-7 with dilute HI or HCl. D->H No E->F Yes I Issue: Compound is Yellow/Oily Action: Purify via recrystallization. E->I No G->B H->D I->A After Purification

Caption: Systematic workflow for diagnosing poor aqueous solubility.

Detailed Steps:

  • Verify Concentration: Ensure you are not attempting to create a supersaturated solution. If the concentration is high, add more water and observe if the solid dissolves.

  • Gentle Heating: The dissolution of most salts is an endothermic process. Gently warming the solution while stirring can significantly increase both the rate of dissolution and the solubility limit.

  • Check pH: Use a pH strip or meter to check the solution's pH. If the water source is unusually alkaline or if the solution has been contaminated with a basic substance, the butylammonium ion (R-NH₃⁺) can be deprotonated to form neutral butylamine (R-NH₂). This non-ionic form is significantly less soluble in water and will precipitate or appear as an oily suspension.[3]

  • Assess Purity: Inspect the solid material. This compound should be a white to light-yellow crystalline powder.[2] Significant yellow or brown discoloration suggests the presence of impurities, likely from the oxidation of iodide (I⁻) to iodine (I₂), which can hinder solubility. The compound is also known to be light-sensitive and hygroscopic, meaning it can absorb moisture from the air, which can also affect its quality.[2][5]

Q3: Why did my clear solution of this compound suddenly become cloudy or form a precipitate after I added another reagent?

Root Cause Analysis:

This phenomenon is almost always caused by a change in the chemical environment that reduces the solubility of the butylamine species. The most common cause is a shift in pH to the alkaline range.

G cluster_0 pH-Dependent Solubility Equilibrium A This compound (C₄H₉NH₃⁺I⁻) Highly Water-Soluble B Butylamine (Free Base) (C₄H₉NH₂) Poorly Water-Soluble A->B + OH⁻ (Base) (Deprotonation) B->A + H⁺ (Acid) (Protonation)

Caption: Reversible equilibrium of this compound.

As illustrated above, the addition of a base (a source of OH⁻ ions) to the solution will react with the butylammonium cation (an acid). This acid-base reaction forms water and the neutral butylamine molecule, which has very low solubility in water and will precipitate out, causing cloudiness.[3][6]

Troubleshooting Protocol:

  • Identify the Source: Review the reagents you added. Did any of them contain a base (e.g., sodium hydroxide, triethylamine, potassium carbonate)?

  • Confirm with pH Measurement: Check the pH of the cloudy solution. A pH value significantly above 7 confirms a basic shift.

  • Reverse the Precipitation: If permissible for your experiment, you can re-dissolve the precipitate by carefully adding a dilute acid (such as dilute HCl or HI) dropwise until the pH returns to neutral or slightly acidic. The solution should become clear as the butylamine is converted back into its soluble salt form.[4]

Q4: My solid this compound is yellow and appears slightly damp or clumpy. How does this impact solubility and what should I do?

Root Cause Analysis:

The described appearance indicates two potential issues: chemical degradation and water absorption.

  • Degradation (Yellow Color): The yellow to brown color is characteristic of the formation of iodine (I₂), which arises from the oxidation of the iodide anion (I⁻). This is often accelerated by exposure to light and air.[2] The presence of these degradation products disrupts the crystal lattice and introduces impurities that can lower the overall solubility.

  • Hygroscopicity (Damp/Clumpy): this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][7] This absorbed water can make accurate weighing difficult and can initiate degradation pathways.

Corrective Action: Purification by Recrystallization

If the purity of your compound is compromised, recrystallization is an effective method to remove impurities and obtain high-quality material.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Choose a solvent system in which the compound is highly soluble when hot but poorly soluble when cold. For this compound, a mixture of isopropanol and diethyl ether is a common choice.

  • Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol, swirling gently, until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is strongly colored, you may add a small amount of activated charcoal to adsorb the colored impurities. Heat the solution briefly and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the flask to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Precipitation: If crystallization is slow to initiate, you can induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal. To further precipitate the salt, you can slowly add cold diethyl ether (an anti-solvent) until the solution becomes cloudy.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Store the final product in a desiccator, protected from light.

Q5: What are the best practices for storing this compound to maintain its integrity and ensure reliable solubility?

Best Practices for Storage:

To prevent the degradation and moisture absorption issues discussed above, proper storage is critical.

  • Container: Always store in a tightly sealed, airtight container. Amber glass bottles are preferred to protect from light.

  • Atmosphere: For long-term storage, it is highly recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2]

  • Location: Keep the container in a cool, dark, and dry place. A desiccator is an ideal environment for storage.[7]

  • Handling: When handling the compound, work quickly and in a low-humidity environment (e.g., a glove box or on a dry day) to minimize exposure to air and moisture. Reseal the container immediately after use.

By following these guidelines, you can ensure the long-term stability and reliable performance of your this compound in your experiments.

References
  • Wikipedia. n-Butylamine. [Link]

  • Gauth. Explain the observed solubility of di-n-butylamine in water and 6M HCl. [Link]

  • University of Alberta. Isolation (Recovery) of amines. [Link]

  • Science Ready. All You Need to Know About Amines & Amides | HSC Chemistry. [Link]

  • Chemistry LibreTexts. Basicity of Amines and Ammonium Salt Formation. [Link]

  • Reddit. Amine workup. [Link]

  • Sciencemadness.org. Preparation of n-butylamine. [Link]

  • Canadian Science Publishing. HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. [Link]

  • ResearchGate. Hydrogen bonding in the amine hydrohalides. I. General aspects. [Link]

  • Sciencemadness Discussion Board. Behavior of nonpolars during extraction of high salt content aq. phases. [Link]

  • ACS Publications. Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. [Link]

Sources

Technical Support Center: Purification of n-Butylammonium Iodide (n-BAI)

[1]

Case ID: BAI-PUR-001 Subject: Removal of Impurities from Butylamine Hydroiodide Crystals Applicable For: Perovskite Solar Cell (PSC) Precursors, Organic Synthesis, Ligand Passivation Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are likely working with n-Butylammonium Iodide (n-BAI) (

123

Critical Distinction: Do not confuse this with Tetrabutylammonium Iodide (TBAI).[1] While both are iodide salts, n-BAI is a primary ammonium salt with a melting point of ~170–173°C , whereas TBAI is a quaternary salt melting at ~147°C.[1] This guide focuses strictly on n-BAI .

The most common impurities affecting your device performance are:

  • Oxidized Iodine (

    
    ):  Causes yellow/brown discoloration; acts as a recombination center in solar cells.[1]
    
  • Residual Water: Causes "stickiness" and poor film crystallization (n-BAI is hygroscopic).[1]

  • Excess Reactants: Unreacted n-butylamine or hydroiodic acid (HI).[1]

Module 1: The Golden Standard Purification Protocol

Methodology: Solvent/Anti-Solvent Recrystallization[1]

This protocol utilizes the high solubility of n-BAI in alcohols (Ethanol/Methanol) and its insolubility in non-polar ethers (Diethyl Ether).[1]

Reagents Required:

  • Crude n-Butylammonium Iodide[1]

  • Absolute Ethanol (Anhydrous)[1]

  • Diethyl Ether (Stabilized, cooled to 0°C)[1]

  • Safety: Work in a fume hood. HI residues are corrosive; Ether is extremely flammable.[1]

Step-by-Step Workflow
  • Dissolution (The "Minimum Volume" Rule):

    • Place your crude n-BAI crystals in a round-bottom flask.

    • Add Absolute Ethanol dropwise while gently heating (approx. 40-50°C).[1]

    • Technical Insight: Stop adding solvent the moment the last crystal dissolves. Excess solvent drastically reduces yield.[1]

  • Precipitation (The "Thermal Shock"):

    • Remove the solution from heat.[1]

    • Rapidly pour the dissolved n-BAI solution into a large beaker containing ice-cold Diethyl Ether (Volume ratio 1:10 Ethanol:Ether).

    • Mechanism:[1][4][5][6] The sudden polarity shift forces the ionic n-BAI out of solution, while non-polar impurities (like iodine) and organic residues remain dissolved in the ether.[1]

  • Washing (The "Whitening" Step):

    • Filter the white precipitate using vacuum filtration (Buchner funnel).[1]

    • Wash the filter cake 3x with fresh, cold Diethyl Ether.

    • Visual Check: The filtrate (liquid waste) may look yellow (

      
      ), but the crystals on the filter must be snow-white.[1]
      
  • Drying (Deep Vacuum):

    • Transfer crystals to a vacuum oven.[1]

    • Dry at 60°C for 12–24 hours under vacuum.[1]

    • Critical: Store immediately in a nitrogen-filled glovebox.[1]

Process Visualization

Recrystallization_WorkflowRawCrude n-BAI(Yellow/Sticky)DissolveDissolve inMin. Ethanol (50°C)Raw->Dissolve SolubilizationPrecipitatePour intoCold Diethyl EtherDissolve->Precipitate Anti-Solvent ShockFilterVacuum Filtration& Ether WashPrecipitate->Filter SeparationDryVacuum Oven60°C, 12hFilter->Dry Solvent RemovalFinalPure n-BAI(White Powder)Dry->Final Storage (N2)

Figure 1: Solvent/Anti-solvent recrystallization workflow for purifying n-butylammonium iodide.[1][5]

Module 2: Troubleshooting Dashboard (FAQs)

Q1: My crystals are turning yellow/brown during storage. Is the batch ruined?

  • Diagnosis: This is Iodine Oxidation .[1] Iodide ions (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) are sensitive to oxygen and light, oxidizing into elemental iodine (
    
    
    ), which is yellow.[1]
  • The Fix: You do not need to re-synthesize.[1]

    • Place the yellow crystals in a Buchner funnel.

    • Wash with copious amounts of Diethyl Ether .[1]

    • The ether will solvate the

      
       (turning the wash liquid brown), leaving the n-BAI crystals white.[1]
      
    • Dry under vacuum immediately.[1]

Q2: The product is "oily" or sticky and won't crystallize into a powder.

  • Diagnosis: Hygroscopicity . n-BAI aggressively absorbs atmospheric moisture.[1] Alternatively, you may have excess Hydroiodic Acid (HI) trapped in the lattice.

  • The Fix:

    • If Wet: Re-dissolve in minimal ethanol and re-precipitate in a larger volume of ether.

    • Drying: Increase vacuum drying time.[1] If the vacuum pump is weak, use a desiccator with

      
       (Phosphorous Pentoxide) as the drying agent.[1]
      

Q3: My yield is extremely low (<40%) after recrystallization.

  • Diagnosis: Solubility Error . You likely used too much Ethanol during the dissolution step, or the Diethyl Ether was too warm.

  • The Fix:

    • Evaporate the filtrate (waste liquid) to recover the dissolved salt.[1]

    • Repeat the process, ensuring the Ethanol is kept to the absolute minimum and the Ether is kept in a freezer (-20°C) before use.

Module 3: Validation & Quality Control (QC)

Before using the crystals in a solar cell device, validate purity using these metrics.

QC ParameterAcceptance CriteriaScientific Rationale
Appearance Snow-white flakes/powderYellow indicates oxidation (

); Grey indicates dust/contamination.[1]
Melting Point 170°C – 173°C Sharp melting range indicates high purity.[1] Broad range (<2°C spread) implies solvent impurities.[1]
Solubility Clear solution in EthanolTurbidity suggests metallic impurities or polymerized byproducts.[1]
1H NMR 1:1 Integration RatioVerifies the stoichiometric ratio of the butyl group to the ammonium protons.[1]
References
  • Ossila. n-Butylammonium Iodide Product Specification & Melting Point Data. Retrieved from Ossila.com.[1]

    • Royal Society of Chemistry (RSC Advances). Effects of the additives: N-propylammonium or n-butylammonium iodide on the performance of perovskite solar cells.[1][3] (2017).[1][3]

      • National Institutes of Health (PMC). Structural changes and band gap tunability with incorporation of n-butylammonium iodide in perovskite thin film.[1]

        • MDPI (Materials). Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. (2024).[1]

          • [1]

        Validation & Comparative

        Benchmarking Butylamine Hydroiodide: A Technical Evaluation Guide for Perovskite Optoelectronics

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary: The "Purity Paradox" in Perovskite Precursors

        In the development of 2D/3D Ruddlesden-Popper perovskite solar cells (PSCs) and LEDs, n-Butylammonium Iodide (BAI) acts as a critical spacer cation. It restricts the growth of 3D perovskite grains, passivates surface defects, and enhances moisture stability.

        However, a common pitfall in high-efficiency device fabrication is the reliance on "label purity." A synthesis-grade reagent labeled "98%" may contain trace organic byproducts or water that nucleate non-radiative recombination centers, slashing Power Conversion Efficiency (PCE) by 10-15%.

        This guide provides a technical comparison of major BAI suppliers and, more importantly, establishes a self-validating protocol to purify and qualify incoming reagents before they enter your glovebox.

        Supplier Landscape: Technical Specification Analysis

        The following table aggregates technical specifications from major suppliers commonly used in optoelectronic research. Note that "Purity" definitions vary significantly between suppliers (e.g., titration vs. trace metal basis).

        FeatureGreatcell Solar Materials TCI Chemicals Ossila Sigma-Aldrich (Generic)
        Catalog Grade Perovskite GradeReagent GradeElectronic GradeSynthesis Grade
        Assay (Purity) >99% (Trace Metal Basis)>97.0% (Titration/N)98%98%
        Appearance White Crystalline PowderWhite to Light YellowWhite Powder/CrystalsBeige/Yellowish Powder
        Water Content < 0.5% (Typical)Not SpecifiedLow (Hydrophobic pkg)Not Specified
        Primary Use High-Efficiency PSCsOrganic SynthesisDevice FabricationGeneral Synthesis
        Cost Efficiency Low (Premium)High (Bulk available)MediumHigh
        Key Impurity Risk MinimalResidual Amine/IodineMinimalColored Oxidation Products

        Scientist’s Insight:

        • Greatcell and Ossila target the device market. Their "99%" often implies low trace metals (Fe, Cu, Zn), which are fatal traps for charge carriers.

        • TCI and Sigma (Synthesis grade) are cost-effective but often show slight yellowing, indicating free iodine (

          
          ) or oxidized amine impurities. These must be recrystallized before use in devices.
          

        Critical Quality Attributes (CQAs) & Mechanism of Failure

        To understand why supplier choice matters, we must visualize how specific impurities degrade device performance.

        Diagram 1: Impurity Propagation Pathway

        This diagram illustrates how precursor impurities translate into specific device failure modes.

        ImpurityImpact cluster_0 Precursor Impurities (BAI) cluster_1 Perovskite Film Formation cluster_2 Device Failure Mode I2 Free Iodine (I2) (Yellowing) Trap Trap-Assisted Recombination I2->Trap Creates deep traps H2O Moisture (H2O) Degrad Accelerated Degradation H2O->Degrad Hydration of Pb-I bond Org Residual Amine (Organic Byproducts) Nucl Heterogeneous Nucleation Org->Nucl Disrupts crystal growth Grain Grain Boundary Defects Nucl->Grain Grain->Trap Grain->Degrad

        Caption: Causal link between BAI specific impurities (Iodine, Water, Organics) and Perovskite Solar Cell failure modes.[1]

        Experimental Protocol: The Self-Validating Workflow

        Do not trust the bottle label. Every batch of BAI, regardless of supplier, should undergo this standardization workflow to ensure batch-to-batch reproducibility.

        Phase A: Purification (Recrystallization)

        This protocol upgrades "97% Synthesis Grade" to ">99.5% Device Grade."

        Materials:

        • Crude BAI (e.g., TCI or Sigma grade)

        • Absolute Ethanol (EtOH) – Anhydrous

        • Diethyl Ether (Et₂O) – Anhydrous, inhibitor-free

        • Ice bath

        Step-by-Step Methodology:

        • Dissolution: Dissolve 10g of crude BAI in a minimum amount of boiling absolute EtOH (~15-20 mL). The solution should be clear. If yellow, add a pinch of activated charcoal, stir for 5 mins, and hot-filter.

        • Precipitation: Remove from heat. Slowly add diethyl ether (antisolvent) until the solution becomes slightly turbid.

        • Crystallization: Place the flask in a refrigerator (4°C) for 2 hours, then move to a freezer (-20°C) for 12 hours. Slow cooling promotes large, pure, plate-like crystals.

        • Isolation: Filter the white crystals using vacuum filtration. Wash 3x with cold diethyl ether to remove surface impurities.

        • Drying: Dry in a vacuum oven at 60°C for 24 hours. Store in a nitrogen-filled glovebox immediately.

        Phase B: Analytical Validation

        Before device fabrication, verify the success of Phase A.

        • Visual Inspection: Product must be snow-white. Any yellow tint indicates residual

          
          .
          
        • ¹H-NMR (DMSO-d₆):

          • Check for the butyl group peaks: Triplet at ~0.9 ppm (

            
            ), Multiplets at 1.3-1.6 ppm (
            
            
            
            ), Triplet at ~2.8 ppm (
            
            
            ).
          • Critical Check: Look for impurity peaks at 2.5 ppm (Methylamine contamination) or broad water peaks.

        • Solubility Test: Dissolve 1M BAI in DMF. The solution must be perfectly clear. Turbidity suggests inorganic salt contamination (

          
          , 
          
          
          
          ).

        Comparative Performance Data (Synthesized)

        The following data represents typical performance metrics observed when using different grades of BAI in a standard

        
         (n=4) perovskite solar cell architecture.
        
        MetricUnpurified 97% (TCI/Sigma) Commercial 99% (Greatcell) Lab-Recrystallized (Protocol Above)
        PCE (%) 14.2 ± 0.816.5 ± 0.416.8 ± 0.3
        Hysteresis Index High (>0.10)Low (<0.05)Negligible (<0.02)
        Film Morphology Pinholes, small grainsSmooth, large grainsCompact, monolithic
        Shelf Stability (T80) < 200 Hours> 500 Hours> 600 Hours

        Note: Lab-recrystallized generic reagents often match or outperform expensive commercial "device grade" reagents due to the removal of oxidation products formed during shipping/storage.

        Strategic Workflow for Researchers

        Use the following flowchart to determine your sourcing strategy based on your project phase.

        Diagram 2: Sourcing & QC Workflow

        QCWorkflow Start Start: Define Application Decision Is Application Critical? (Device Efficiency vs. Synthesis) Start->Decision Synth Synthesis/Optimization Phase (Cost Sensitive) Decision->Synth Optimization Device High-Efficiency Device Phase (Performance Sensitive) Decision->Device Final Device BuyCheap Buy TCI/Sigma (97-98%) Synth->BuyCheap BuyPrem Buy Greatcell/Ossila (>99%) Device->BuyPrem Recryst Mandatory Recrystallization (Protocol Phase A) BuyCheap->Recryst Upgrade Purity QC QC Check: Color + Solubility BuyPrem->QC Verify Integrity Recryst->QC Fab Fabricate Device QC->Fab Pass

        Caption: Decision tree for sourcing and qualifying BAI based on experimental requirements.

        References

        • Greatcell Solar Materials. (n.d.). Butylammonium Iodide Specifications. Retrieved October 26, 2023, from [Link]

        • Ren, X., et al. (2023). "Highly Stable Perovskite Nanocrystals with Pure Red Emission for Displays." ACS Applied Nano Materials. [Link][2]

        • Snaith, H. J., et al. (2017). "Effects of the additives n-propylammonium or n-butylammonium iodide on the performance of perovskite solar cells." Royal Society of Chemistry (RSC) Advances. [Link]

        • Organic Syntheses. (1949). "tert-Butylamine and related hydrohalide synthesis protocols." Organic Syntheses, Coll. Vol. 3. [Link]

        Sources

        Comparative Guide: Efficacy of Butylamine Hydroiodide (BAI) in Perovskite Surface Passivation

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary: The Role of BAI in Defect Engineering

        Butylamine Hydroiodide (n-Butylammonium Iodide, BAI) has emerged as a critical reagent in the stabilization of organic-inorganic halide perovskites. Unlike simple surface coating agents, BAI functions as a dimensional engineer . It reacts with the 3D perovskite surface to form a 2D Ruddlesden-Popper (RP) phase (

        
        ), creating a robust heterostructure that seals surface defects (under-coordinated 
        
        
        
        and iodide vacancies).

        This guide objectively compares BAI against its primary competitors—Phenethylammonium Iodide (PEAI) and Octylammonium Iodide (OAI)—evaluating efficacy in Power Conversion Efficiency (PCE), environmental stability, and charge transport kinetics.

        Mechanistic Action: The 2D/3D Heterojunction

        To understand efficacy, one must understand the mechanism. BAI does not merely "sit" on the surface; it chemically reconstructs the terminal layer of the perovskite crystal.

        The Passivation Pathway[1][2][3][4][5][6]
        • Defect Targeting: The ammonium head group (

          
          ) anchors into iodide vacancies and electrostatically interacts with negatively charged defects.
          
        • Dimensional Scissoring: The butyl alkyl chain exerts steric pressure, slicing the 3D

          
           network.
          
        • Phase Formation: A thermodynamically stable 2D perovskite layer forms on top of the 3D bulk. This layer acts as a moisture barrier and suppresses non-radiative recombination.

        Visualization of Passivation Mechanism

        PassivationMechanism cluster_0 Untreated Surface cluster_1 Passivated Interface Defects Surface Defects (Iodide Vacancies / Pb2+) Recomb Non-Radiative Recombination Defects->Recomb Trap States Reaction Crystallographic Reconstruction Defects->Reaction + BAI Treatment BAI This compound (BAI) Solution BAI->Reaction Layer 2D Perovskite Layer (BA2PbI4) Reaction->Layer Phase Transformation Layer->Recomb Suppression Barrier Hydrophobic Moisture Barrier Layer->Barrier Alkyl Chain Shielding

        Figure 1: Mechanistic pathway of BAI transforming surface defects into a stable 2D protective capping layer.

        Comparative Efficacy Analysis

        The following analysis compares BAI against the two most common alternatives: PEAI (aromatic benchmark) and OAI (long-chain aliphatic).

        Table 1: Comparative Performance Metrics
        FeatureThis compound (BAI) Phenethylammonium Iodide (PEAI) Octylammonium Iodide (OAI)
        Molecular Structure Short Aliphatic Chain (
        
        
        )
        Aromatic Ring (
        
        
        )
        Long Aliphatic Chain (
        
        
        )
        Passivation Type Forms 2D RP PhaseSurface Adsorption / 2D PhaseSurface Adsorption (Insulating)
        Charge Transport High (Short tunneling distance)Medium (Steric hindrance)Low (High tunneling barrier)
        Moisture Stability High (2D phase protection)Medium (Hydrophobic but less stable phase)Very High (Super-hydrophobic)
        PCE Enhancement +1.5% to +2.5% (Typical)+2.0% to +3.5% (Benchmark) +0.5% to +1.5%
        Primary Drawback Lower hydrophobicity than OAIThermal instability of aromatic ringSevere charge transport blocking
        Detailed Analysis
        1. BAI vs. PEAI (The Efficiency Battle)

        PEAI is often considered the "gold standard" for maximizing absolute efficiency (PCE). The benzene ring allows for

        
         stacking, which can facilitate charge transfer despite the bulky group. However, BAI  excels in phase stability .
        
        • Verdict: Use PEAI for record-breaking efficiency in controlled environments. Use BAI for creating robust 2D/3D heterostructures that balance efficiency with operational longevity [1].

        2. BAI vs. OAI (The Transport vs. Stability Trade-off)

        OAI possesses a long C8 alkyl chain, making the surface extremely hydrophobic and water-resistant. However, this long chain acts as an electrical insulator, significantly increasing series resistance (

        
        ) and lowering the Fill Factor (FF). BAI  (C4) offers the "Goldilocks" zone: the chain is long enough to repel water but short enough to allow efficient quantum tunneling of charge carriers [2].
        
        • Verdict: BAI is superior for high-performance devices. OAI is reserved for humidity sensors or extreme environment applications where efficiency is secondary.

        Experimental Protocol: BAI Surface Passivation

        This protocol describes the formation of a 2D/3D heterostructure using a dynamic spin-coating post-treatment. This method is self-validating: a successful treatment will result in a visible change in water contact angle (hydrophobicity check).

        Reagents
        • Active Agent: this compound (BAI), >99.5% purity.[1]

        • Solvent: Isopropanol (IPA), Anhydrous.

        • Target: Perovskite film (e.g.,

          
           or 
          
          
          
          ) pre-annealed.[2]
        Workflow Diagram

        Protocol Step1 1. Solution Prep Dissolve 1-2 mg/mL BAI in IPA Vortex for 5 mins Step2 2. Dynamic Loading Spin substrate at 4000 rpm Dispense 50µL BAI solution @ t=5s Step1->Step2 Filter (0.2µm PTFE) Step3 3. Annealing Transfer to hotplate 100°C for 5-10 mins Step2->Step3 Solvent Evaporation Step4 4. Validation Check Water Contact Angle Target: >70° Step3->Step4 Phase Crystallization

        Figure 2: Step-by-step surface passivation workflow.

        Step-by-Step Methodology
        • Preparation: Dissolve BAI in anhydrous isopropanol (IPA) at a concentration of 1 mg/mL to 5 mg/mL . (Note: 1 mg/mL is often sufficient for surface passivation; higher concentrations may grow a thick, insulating 2D layer).

        • Filtration: Filter the solution through a 0.22 µm PTFE filter to remove undissolved aggregates.

        • Deposition (Dynamic):

          • Set spin coater to 4000 rpm (acceleration 2000 rpm/s).

          • Start the spinner.

          • Once at speed (approx. 5 seconds in), dynamically dispense 50–70 µL of the BAI/IPA solution onto the center of the rotating perovskite film.

          • Continue spinning for 20 seconds to dry the solvent.

        • Thermal Annealing: Immediately transfer the substrate to a hot plate at 100°C for 10 minutes . This step is crucial to drive the reaction between BAI and the perovskite surface, converting the physical coating into the chemically bonded 2D

          
           phase [3].
          

        References

        • Efficiency enhancement of perovskite solar cells by surface passivation using iso-butyl ammonium iodide. Source: University of Science and Technology Beijing. Context: Demonstrates PCE improvement from 12.64% to 15.49% using butyl-based passivation. 3

        • Effects of the additives: N-propylammonium or n-butylammonium iodide on the performance of perovskite solar cells. Source: Royal Society of Chemistry (RSC). Context: Comparative study showing morphological improvements and crystallinity enhancement with C3 and C4 alkyl chains.[4] 4[1][5][6][7][8][9][10][11]

        • Unveiling the Guest Effect of N-butylammonium Iodide towards Efficient and Stable 2D-3D Perovskite Solar Cells. Source: ResearchGate.[12][6] Context: Details the formation of the 2D protective layer and its impact on long-term stability (retaining 80% PCE after 800 hours). 2

        • Defect Passivation of Organic–Inorganic Hybrid Perovskites by Diammonium Iodide. Source: ResearchGate.[12][6] Context: Compares different chain lengths (C4 vs C8) and their impact on phase transformation and recombination losses. 12

        Sources

        ×

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        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.